3-(Methylamino)-7-oxa-1lambda6-thiaspiro[3.5]nonane-1,1-dione
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Description
3-(Methylamino)-7-oxa-1lambda6-thiaspiro[3.5]nonane-1,1-dione is a useful research compound. Its molecular formula is C8H15NO3S and its molecular weight is 205.27. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- Diels-Alder Reactions : The compound 6-Vinyl-1-oxa-4-thiaspiro[4.5]dec-6-ene was involved in Diels-Alder reactions with various dienophiles to assess 1,3-diastereofacial selection, leading to a mixture of diastereoisomers. These reactions help understand the stereochemical outcomes of cycloadditions involving similar spirocyclic compounds (Parvez, Yadav, & Senthil, 2001).
- One-Pot Synthesis : A Mn(III)-based reaction was used for the synthesis of 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones from a mixture of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones, showcasing a straightforward approach to constructing complex spirocyclic architectures (Huynh, Nguyen, & Nishino, 2017).
Structural Analysis
- Crystal Structure Determination : The crystal structures of several spirocyclic compounds derived from Diels-Alder reactions were determined, revealing insights into the conformational preferences and bond distances characteristic of these molecules. This structural information is crucial for understanding the properties and reactivity of spirocyclic compounds (Parvez, Yadav, & Senthil, 2001).
Applications in Synthesis
- Linker for Solid-Phase Synthesis : l,6-Dioxaspiro[4,4]nonane-2,7-dione was used to develop an orthogonal linker for the solid-phase synthesis of base-sensitive oligonucleotides, demonstrating its utility in facilitating the release of the target molecules from solid supports (Leisvuori et al., 2008).
Novel Reaction Methodologies
- Enhanced Reactivity in Castagnoli-Cushman Reaction : Compounds like 8-Oxa-1,4-dithiaspiro[4.5]decane-7,9-dione showed enhanced reactivity in the Castagnoli-Cushman reaction with imines, illustrating the potential of spirocyclic diones in synthetic organic chemistry to broaden the scope of substrates amenable to this transformation (Rashevskii et al., 2020).
Properties
IUPAC Name |
N-methyl-1,1-dioxo-7-oxa-1λ6-thiaspiro[3.5]nonan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-9-7-6-13(10,11)8(7)2-4-12-5-3-8/h7,9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONUQBRFNLQJLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CS(=O)(=O)C12CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.